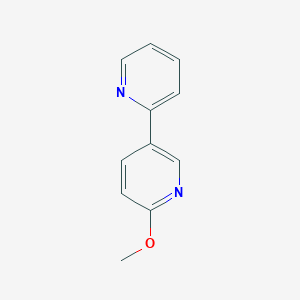
2-Methoxy-5-(pyridin-2-YL)pyridine
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-5-(pyridin-2-yl)pyridine often involves multistep reactions including condensation, substitution, and cyclization processes. For example, a related compound was synthesized from 2,6-Dichloropyridine through a series of steps including substitution, nitration, ammoniation, oxidation, reduction, and cyclization, achieving a total yield of 40.2% (Guan Jin, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-Methoxy-5-(pyridin-2-yl)pyridine is often determined using techniques such as X-ray diffraction. These structures are characterized by specific bond lengths, angles, and molecular conformations, which can influence their reactivity and interactions with other molecules. For instance, the structure of a similar compound was confirmed by X-ray single crystal analysis, revealing specific molecular dimensions and arrangements (P. Zugenmaier, 2013).
科学的研究の応用
Synthesis of Dyes : Methoxy-substituted 2,6-di(1,8-naphthyridin-2-yl)pyridines have been synthesized using Friedländer methodology, which are useful as building blocks for metal complex-based dyes (Nakamura, Takase, & Oyama, 2019).
Coordination Chemistry : 2,6-bis(pyrazolyl)pyridines and related ligands serve as versatile terpyridine analogues with potential applications in biological sensing and in iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).
Catalysis in Chemical Reactions : Nickel(ii) complexes chelated by (amino)pyridine ligands can catalyze ethylene oligomerization, primarily producing ethylene dimers (C4) and trimers (C6) (Nyamato, Ojwach, & Akerman, 2016).
Fluorescent Materials : Compounds such as 2-methoxy- and 2-morpholino pyridine show intense fluorescence in solution and the solid state, making them suitable for various applications in fluorescence-based technologies (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Corrosion Inhibition : Thiazole-based pyridine derivatives have shown potential as effective corrosion inhibitors for mild steel (Chaitra, Mohana, & Tandon, 2016). Additionally, pyridine derivatives have been used to inhibit corrosion in hydrochloric acid environments (Ansari, Quraishi, & Singh, 2015).
Pharmaceutical Applications : Alkylurea-based compounds containing pyridine structures have been developed as potent PI3K inhibitors, exhibiting potential as anticancer agents with low toxicity (Wang et al., 2015). Moreover, certain pyridine derivatives have shown promise as treatments for allergen-induced asthma (Hutchinson et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2-methoxy-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJUCXZUHFRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447623 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pyridin-2-YL)pyridine | |
CAS RN |
381725-49-1 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-Methoxy-2,3'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

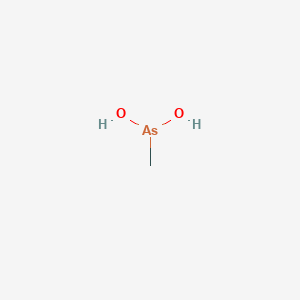
![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
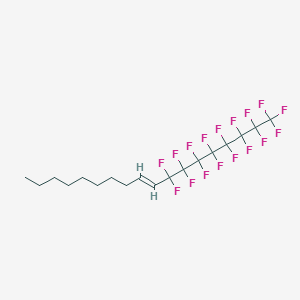
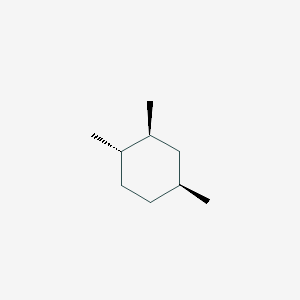

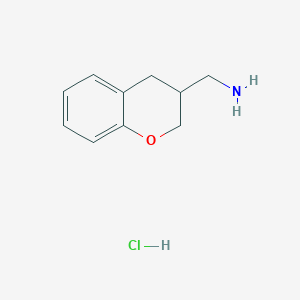
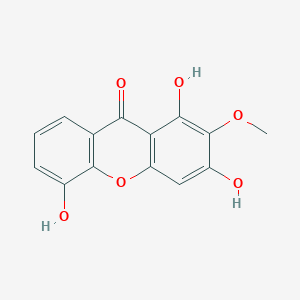
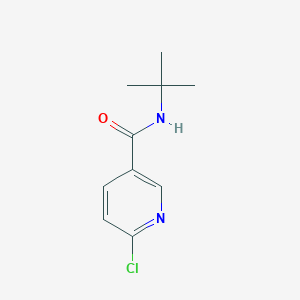
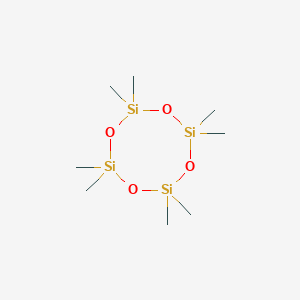
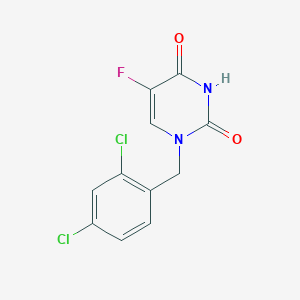
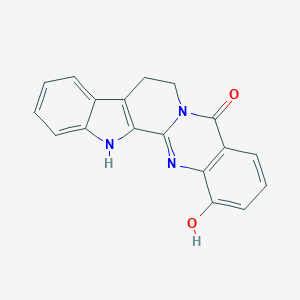
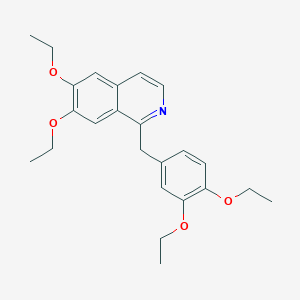
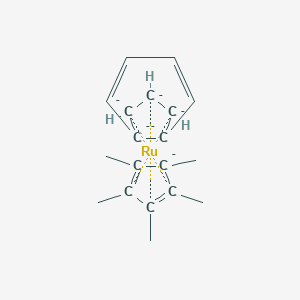
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)